2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid
CAS No.: 893669-84-6
Cat. No.: VC21366689
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893669-84-6 |
|---|---|
| Molecular Formula | C17H19NO5S |
| Molecular Weight | 349.4g/mol |
| IUPAC Name | 2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C17H19NO5S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)18-14-7-5-4-6-13(14)17(19)20/h4-11,18H,1-3H3,(H,19,20) |
| Standard InChI Key | WIMBLWFLKNPNMH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Introduction
2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid is a complex organic compound that belongs to the sulfonamide class of chemicals. It is characterized by its unique structural features, which include a sulfonamide group and a benzoic acid moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis and Chemical Reactions
The synthesis of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid typically involves several key steps, including the formation of the sulfonamide group and the incorporation of the benzoic acid moiety. The specific synthesis pathway may vary depending on the starting materials and desired yield.
Synthesis Steps
-
Formation of Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
-
Incorporation of Benzoic Acid Moiety: This may involve the use of benzoic acid derivatives or other aromatic compounds to introduce the carboxylic acid functionality.
Potential Applications
-
Antibacterial Activity: Sulfonamides are traditionally used as antibacterial agents, though the specific activity of this compound would require further study.
-
Anti-inflammatory and Analgesic Effects: Some sulfonamide derivatives have shown potential in these areas, but detailed studies are needed to confirm such effects for this compound.
Research Findings and Future Directions
Research on sulfonamide derivatives often focuses on their therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. For 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid, future studies should aim to elucidate its biological effects and explore potential uses in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume